molecular formula C15H20O3 B3037055 Pyrochamissanthin CAS No. 41743-60-6

Pyrochamissanthin

Cat. No.: B3037055
CAS No.: 41743-60-6
M. Wt: 248.32 g/mol
InChI Key: DVAGTAGGEQOKJU-ABDQOUJMSA-N
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Chemical Reactions Analysis

Pyrochamissanthin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Pyrochamissanthin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Chemistry: Used as a reference standard for analytical methods and as a reagent in synthetic organic chemistry.

    Biology: Employed in studies related to cellular processes and biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of high-purity natural products and as a quality control standard.

Mechanism of Action

The mechanism by which Pyrochamissanthin exerts its effects involves interactions with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known to influence various biochemical processes, potentially through binding to specific receptors or enzymes .

Comparison with Similar Compounds

Pyrochamissanthin can be compared with other similar compounds, such as:

    Alpha-Santonin: (CAS#481-06-1)

    Reynosin: (CAS#28254-53-7)

    Santamarine: (CAS#4290-13-5)

    8alpha-Methacryloyloxybalchanin: (CAS#104021-39-8)

    8beta-Tigloyloxyreynosin: (CAS#80368-31-6)

These compounds share structural similarities with this compound but differ in their specific chemical properties and biological activities . This compound’s uniqueness lies in its specific molecular structure and the particular biochemical pathways it influences.

Properties

IUPAC Name

(3aS,7aR)-6-ethenyl-4-hydroxy-6-methyl-3-methylidene-7-prop-1-en-2-yl-4,5,7,7a-tetrahydro-3aH-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-6-15(5)7-10(16)11-9(4)14(17)18-13(11)12(15)8(2)3/h6,10-13,16H,1-2,4,7H2,3,5H3/t10?,11-,12?,13-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAGTAGGEQOKJU-ABDQOUJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C2C(C(CC1(C)C=C)O)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1[C@@H]2[C@H](C(CC1(C)C=C)O)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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